KU-60019 Demonstrates 2-Fold Improvement in Biochemical ATM Inhibition Potency vs. KU-55933
In direct cell-free kinase assays, KU-60019 exhibits an IC50 of 6.3 nM against ATM, which is approximately half the value of its predecessor KU-55933 (IC50 = 13 nM) [1]. This 2-fold improvement in biochemical potency establishes KU-60019 as a more effective tool for studies requiring maximal ATM inhibition at lower compound concentrations.
| Evidence Dimension | Biochemical ATM kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 6.3 nM |
| Comparator Or Baseline | KU-55933: 13 nM |
| Quantified Difference | ~2.06-fold improvement (51.5% reduction in IC50) |
| Conditions | Cell-free kinase assay |
Why This Matters
The enhanced biochemical potency enables the use of lower drug concentrations to achieve full target engagement, minimizing potential off-target effects and improving the experimental window in cellular assays.
- [1] Golding SE, Rosenberg E, Valerie N, Hussaini I, Frigerio M, Cockcroft XF, et al. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion. Mol Cancer Ther. 2009;8(10):2894-2902. View Source
